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Introduction

Glucose is a fundamental source of energy for cellular metabolism. The rate of glucose uptake
is a critical indicator of cellular metabolic activity and is implicated in various physiological and
pathological processes, including cancer, diabetes, and immunology. Consequently, the ability
to accurately measure glucose uptake at the single-cell level is invaluable for basic research
and drug development.

This guide provides a detailed protocol for measuring glucose uptake in living cells using the
fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-
Deoxyglucose), and flow cytometry. 2-NBDG is a fluorescently labeled deoxyglucose that is
transported into cells by glucose transporters (GLUTS).[1] Once inside the cell, it is not fully
metabolized, leading to its accumulation and allowing for the quantification of glucose uptake
based on fluorescence intensity.[2][3] This method offers a robust and high-throughput
approach to assess cellular glucose metabolism.

It is important to distinguish 2-NBDG from other similarly named compounds. PFB-FDG (5-
(Pentafluorobenzoylamino) Fluorescein di-3-D-galactopyranoside) is a substrate for the
enzyme [3-galactosidase and is used to measure its activity, not glucose uptake.[4][5] Similarly,
PFB-FDGIu (5-(Pentafluorobenzoylamino)Fluorescein Di-3-D-Glucopyranoside) is a substrate
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for glucocerebrosidase (GCase). This guide will focus exclusively on the application of 2-NBDG
for glucose uptake analysis.

Signaling Pathway: Glucose Transport

Glucose transport into mammalian cells is primarily mediated by two families of transport
proteins: the facilitated-diffusion glucose transporters (GLUTSs) and the sodium-glucose
cotransporters (SGLTs). The GLUT family consists of 14 members (GLUT1-14) that facilitate
the movement of glucose down its concentration gradient. This process, known as facilitated
diffusion, does not require energy. Different GLUT isoforms are expressed in a tissue-specific
manner and exhibit distinct kinetic properties, reflecting the metabolic needs of the cell type.
For instance, GLUTL1 is widely expressed, while GLUT4 is the primary insulin-responsive
transporter in muscle and adipose tissue. SGLTs, on the other hand, transport glucose against
its concentration gradient by coupling its movement to the transport of sodium ions.

The mechanism of GLUT-mediated transport involves the binding of glucose to the transporter,
which then undergoes a conformational change to move the glucose molecule across the cell
membrane. The rate of glucose uptake is influenced by the number of glucose transporters on
the cell surface and their affinity for glucose.
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Caption: Facilitated diffusion of glucose via GLUT transporters.

Experimental Protocols
l. Cell Preparation

Proper cell preparation is crucial for a successful glucose uptake assay. This protocol is
applicable to both suspension and adherent cell lines.

Materials:
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o Complete cell culture medium

¢ Phosphate-buffered saline (PBS), pH 7.4

e Glucose-free culture medium (e.g., glucose-free RPMI or DMEM)

o Cell scraper (for adherent cells)

o Centrifuge tubes (15 mL or 50 mL)

e Hemocytometer or automated cell counter

Procedure:

o Cell Culture: Culture cells to a density of approximately 5 x 105 cells per well in a 96-well
plate overnight. For other formats, ensure cells are in the logarithmic growth phase.

o Harvesting Adherent Cells:

[e]

Aspirate the culture medium.

Wash the cells once with PBS.

o

[¢]

Add an appropriate volume of a non-enzymatic cell dissociation solution or gently scrape
the cells in PBS.

[¢]

Transfer the cell suspension to a centrifuge tube.

o Harvesting Suspension Cells:

o Transfer the cell suspension directly to a centrifuge tube.

e Washing and Counting:

o Centrifuge the cell suspension at 300-400 x g for 5 minutes.

o Discard the supernatant.

o Resuspend the cell pellet in warm PBS and perform a cell count and viability assessment.
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o Centrifuge again and resuspend the cell pellet in glucose-free medium.

Il. 2-NBDG Glucose Uptake Assay

This protocol describes the steps for labeling cells with 2-NBDG and preparing them for flow
cytometry analysis.

Materials:

Prepared cell suspension in glucose-free medium

2-NBDG stock solution (e.g., 30 mM in DMSO)

Glucose-free culture medium

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

96-well plate or microcentrifuge tubes
Procedure:

e Glucose Starvation: Incubate the cells in glucose-free medium for 60 minutes to overnight,
depending on the cell type, to normalize the glucose uptake rate. For T cells, 60 minutes is
generally sufficient.

e 2-NBDG Labeling:

o Prepare a working solution of 2-NBDG. For example, dilute a 30 mM stock solution 1:100
in glucose-free medium to achieve a 300 pM working solution.

o Add an equal volume of the 2-NBDG working solution to the cell suspension to achieve a
final concentration of 150 uM. The optimal concentration may range from 100-200 uM and
should be determined empirically for your cell type.

o Incubate the cells for 20-30 minutes at 37°C. The optimal incubation time may vary.
e Washing:

o After incubation, wash the cells twice with cold PBS to remove excess 2-NBDG.
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o Centrifuge at 300-400 x g for 5 minutes between washes.

o Resuspension: Resuspend the final cell pellet in an appropriate volume of Flow Cytometry
Staining Buffer for analysis.

lll. Flow Cytometry Acquisition and Analysis

Instrumentation:
o Aflow cytometer equipped with a 488 nm laser for excitation.

» Emission is typically detected in the green fluorescence channel (e.g., FITC or FL1, ~520-
535 nm).

Acquisition Protocol:
e Instrument Setup: Perform standard instrument startup and quality control procedures.

o Compensation: If performing multi-color staining, set up appropriate compensation controls.
For the 2-NBDG assay alone, a single-color analysis is sufficient.

o Gating Strategy:

o Use forward scatter (FSC) and side scatter (SSC) to gate on the cell population of interest

and exclude debiris.

o Use a viability dye, if necessary, to exclude dead cells, which can non-specifically take up
fluorescent dyes.

o Data Acquisition:
o Run an unstained control sample to set the baseline fluorescence.

o Acquire data for your test samples, collecting a sufficient number of events (e.g., 10,000-
50,000 cells) for statistical analysis.

Data Analysis:

e Analyze the flow cytometry data using appropriate software (e.g., FlowJo, FCS Express).
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» Gate on the live, single-cell population.

o Quantify the glucose uptake by measuring the Mean Fluorescence Intensity (MFI) of the 2-
NBDG signal in the green channel.

o Compare the MFI of treated or different cell populations to the control to determine relative
differences in glucose uptake.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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